[3-(2-Methoxyethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol
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Overview
Description
[3-(2-Methoxyethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol: is a bicyclic compound featuring a methoxyethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Methoxyethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable epoxide with a methoxyethyl group in the presence of a strong base, followed by cyclization to form the bicyclic structure. The reaction conditions often include:
Temperature: Moderate to high temperatures (50-100°C)
Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)
Catalysts: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in [3-(2-Methoxyethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) in the presence of a suitable base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biology:
Biochemical Studies: Investigated for its interactions with biological macromolecules.
Medicine:
Drug Development: Explored for its potential as a pharmacophore in drug design.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of [3-(2-Methoxyethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: Inhibiting key enzymes in metabolic pathways.
Receptor Modulation: Binding to receptors and altering their signaling pathways.
Comparison with Similar Compounds
[3-(2-Methoxyethyl)-6-oxabicyclo[3.1.0]hexane]: Lacks the hydroxyl group, leading to different reactivity and applications.
[3-(2-Hydroxyethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol: Similar structure but with a hydroxyethyl group instead of methoxyethyl, affecting its chemical properties.
Uniqueness:
- The presence of both a methoxyethyl group and a hydroxyl group in [3-(2-Methoxyethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol imparts unique reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
[3-(2-methoxyethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-11-3-2-9(6-10)4-7-8(5-9)12-7/h7-8,10H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJWAYOWWBUKMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CC2C(C1)O2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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